N-(2-(thiophen-3-yl)benzyl)isonicotinamide
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Description
N-(2-(thiophen-3-yl)benzyl)isonicotinamide, also known as TBN, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. TBN belongs to the class of isonicotinamide derivatives and has a molecular weight of 342.45 g/mol.
Scientific Research Applications
Fungicidal Activity
“N-(2-(thiophen-3-yl)benzyl)isonicotinamide” derivatives have been found to exhibit significant fungicidal activities . For instance, compounds 4a and 4f showed excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse . The fungicidal activity of these compounds was higher than both diflumetorim and flumorph .
Control of Plant Diseases
These compounds have been used to control plant diseases, playing a critical role in modern agriculture by increasing both crop quality and yield . The field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies .
Modification of Natural Products
The modification of natural products and the active substructure splicing method have been used to design and synthesize a series of new “N-(2-(thiophen-3-yl)benzyl)isonicotinamide” derivatives . This involves splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Industrial Chemistry
Thiophene derivatives, including “N-(2-(thiophen-3-yl)benzyl)isonicotinamide”, are utilized in industrial chemistry as corrosion inhibitors .
Material Science
These compounds play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(13-5-8-18-9-6-13)19-11-14-3-1-2-4-16(14)15-7-10-21-12-15/h1-10,12H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDZYWBVDHSUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)benzyl)isonicotinamide |
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